5'-benzyl-1-(4-fluorobenzyl)-3'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione
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Overview
Description
5’-benzyl-1-(4-fluorobenzyl)-3’-methyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-benzyl-1-(4-fluorobenzyl)-3’-methyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Spirocyclization: The indole derivative undergoes spirocyclization with a suitable pyrrole precursor under controlled conditions to form the spiro[indole-pyrrolo] structure.
Functional Group Introduction: Benzyl and fluorobenzyl groups are introduced through nucleophilic substitution reactions, often using benzyl halides and appropriate bases.
Final Cyclization and Methylation: The final step involves cyclization and methylation to achieve the desired spirocyclic trione structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrrole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The benzyl and fluorobenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior in various chemical reactions.
Biology
Biologically, the compound has shown potential as an anti-cancer agent. Its ability to interact with DNA and inhibit cell proliferation makes it a candidate for further research in cancer therapy.
Medicine
In medicine, the compound’s structural features are explored for drug development. Its spirocyclic structure is believed to enhance binding affinity and specificity to biological targets, making it a promising scaffold for designing new drugs.
Industry
Industrially, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5’-benzyl-1-(4-fluorobenzyl)-3’-methyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves its interaction with molecular targets such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, inhibiting the activity of target proteins and disrupting cellular processes. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Spiro[indole-pyrrolidine] derivatives: These compounds share the spirocyclic indole core but differ in the attached functional groups.
Fluorobenzyl-substituted indoles: These compounds have similar fluorobenzyl groups but lack the spirocyclic structure.
Benzyl-substituted pyrroles: These compounds feature benzyl groups attached to pyrrole rings but do not have the indole component.
Uniqueness
The uniqueness of 5’-benzyl-1-(4-fluorobenzyl)-3’-methyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione lies in its combination of a spirocyclic structure with benzyl and fluorobenzyl substitutions. This unique arrangement enhances its biological activity and makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C28H24FN3O3 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
5-benzyl-1'-[(4-fluorophenyl)methyl]-1-methylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione |
InChI |
InChI=1S/C28H24FN3O3/c1-17-23-24(26(34)32(25(23)33)16-18-7-3-2-4-8-18)28(30-17)21-9-5-6-10-22(21)31(27(28)35)15-19-11-13-20(29)14-12-19/h2-14,17,23-24,30H,15-16H2,1H3 |
InChI Key |
ONFQPBCBGJQEMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(C(=O)N(C2=O)CC3=CC=CC=C3)C4(N1)C5=CC=CC=C5N(C4=O)CC6=CC=C(C=C6)F |
Origin of Product |
United States |
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